molecular formula C14H20N2O4S B2865264 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid CAS No. 77266-65-0

5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid

Cat. No.: B2865264
CAS No.: 77266-65-0
M. Wt: 312.38
InChI Key: ATFRGLNGURZGBY-UHFFFAOYSA-N
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Description

Chemical Structure:
5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid (CAS: 77266-65-0) is a benzoic acid derivative featuring a dimethylsulfamoyl group at the 5-position and a piperidin-1-yl substituent at the 2-position. Its molecular weight is 312.38 g/mol, and it is commonly used in pharmaceutical research due to its sulfonamide and heterocyclic moieties, which enhance binding affinity to biological targets .

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-15(2)21(19,20)11-6-7-13(12(10-11)14(17)18)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFRGLNGURZGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonation of a benzoic acid derivative, followed by the introduction of the piperidinyl group through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for the development of enzyme inhibitors, which are valuable tools in biochemical research.

Medicine

In medicinal chemistry, 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it useful in the synthesis of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the piperidinyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide/Piperidine Moieties

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Properties/Applications References
5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid 5-(dimethylsulfamoyl), 2-(piperidin-1-yl) 312.38 77266-65-0 Used in enzyme inhibition studies; purity: 95%
5-(Morpholine-4-sulfonyl)-2-(piperidin-1-yl)benzoic acid 5-(morpholine sulfonyl), 2-(piperidin-1-yl) 354.43 (C₁₆H₂₂N₂O₅S) 554437-00-2 Investigated for protein-tyrosine phosphatase inhibition
1-[2-chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid 5-(dimethylsulfamoyl), 2-chloro, piperidine-2-carboxylic acid 374.80 1025448-30-9 Potential allosteric modulator of LFA-1
5-[(5-bromothiophene-2-sulfonyl)amino]-2-[4-(2-cyanoethyl)piperazin-1-yl]benzoic acid 5-(bromothiophene sulfonamide), 2-(piperazine) Not reported Not available Designed for kinase inhibition studies
4-bromo-3-(dimethylsulfamoyl)benzoic acid 4-bromo, 3-(dimethylsulfamoyl) Not reported Not available Fragment-based drug discovery

Key Observations :

  • Sulfonamide vs.
  • Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., ) introduce additional nitrogen atoms, enhancing solubility but possibly reducing blood-brain barrier penetration.
  • Halogen Substitution : Bromo or chloro substituents (e.g., CAS 1025448-30-9) improve electrophilicity, aiding covalent binding to cysteine residues in enzymes .

Analogs with Nitro or Heterocyclic Substituents

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Properties/Applications References
5-Nitro-2-(piperidin-1-yl)benzoic acid 5-nitro, 2-(piperidin-1-yl) 250.24 42106-50-3 Inhibitor of IspD enzyme in MEP pathway
2-Morpholino-5-nitrobenzoic acid 5-nitro, 2-morpholino 266.24 4036-83-3 Intermediate in antibiotic synthesis
5-bromo-2-[2-(piperidin-1-yl)ethoxy]benzoic acid 5-bromo, 2-(piperidin-1-yl ethoxy) 328.20 Not available Tested for GPCR modulation

Key Observations :

  • Nitro Group Impact : Nitro-substituted analogs (e.g., CAS 42106-50-3) exhibit strong electron-withdrawing effects, enhancing interactions with aromatic residues in enzyme active sites .
  • Ether Linkages : The ethoxy-piperidine group in 5-bromo-2-[2-(piperidin-1-yl)ethoxy]benzoic acid increases hydrophobicity, favoring membrane permeability .

Biological Activity

5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid (CAS Number: 77266-65-0) is a complex organic compound characterized by its unique structural features, including a dimethylsulfamoyl group and a piperidine ring attached to a benzoic acid core. Its molecular formula is C14H20N2O4SC_{14}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 300.39 g/mol. This compound has garnered attention due to its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antibacterial Properties

Research indicates that 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration as a potential therapeutic agent against bacterial infections.

Table 1: Antibacterial Activity of 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic Acid

Bacterial StrainActivity ObservedReference
Staphylococcus aureusInhibition
Escherichia coliInhibition
Mycobacterium tuberculosisPotential Activity

The mechanism of action for this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the piperidinyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to antibacterial effects.

Enzyme Interaction Studies

In addition to its antibacterial properties, 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid has been studied for its potential as an enzyme inhibitor. Its structural features suggest that it may serve as a valuable tool in biochemical research aimed at understanding enzyme interactions and inhibition mechanisms.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid showed enhanced antibacterial activity against resistant bacterial strains, suggesting modifications could lead to more effective therapeutics.
  • Inhibition of Enzymatic Activity : Research indicated that this compound could inhibit specific enzymes involved in bacterial metabolism, thereby reducing bacterial proliferation.
  • Potential Antitubercular Activity : Preliminary studies suggest that this compound might possess antitubercular properties, warranting further investigation into its efficacy against Mycobacterium tuberculosis.

Table 2: Summary of Research Findings

Study FocusFindingsReference
Antimicrobial EfficacyEffective against resistant strains
Enzyme InhibitionInhibits key metabolic enzymes
Antitubercular PotentialSuggestive activity against M. tuberculosis

Comparative Analysis with Similar Compounds

5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid shares structural similarities with other compounds that also exhibit biological activity. Notably, its unique combination of functional groups may confer distinct biological properties compared to these similar compounds.

Table 3: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
5-Diethylsulfamoyl-2-piperidin-1-ylbenzoic acidC16H24N2O4SC_{16}H_{24}N_{2}O_{4}SContains diethyl instead of dimethyl groups
5-Amino-2-piperidin-1-ylbenzoic acidC13H18N2O2C_{13}H_{18}N_{2}O_{2}Lacks the sulfamoyl group; primarily for peptide synthesis
5-(Dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoic acidC13H18N2O4SC_{13}H_{18}N_{2}O_{4}SFeatures a pyrrolidine ring instead of piperidine

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